A Comprehensive Technical Guide to Compounds Designated as RA-2
A Comprehensive Technical Guide to Compounds Designated as RA-2
Introduction
The designation "RA-2" has been assigned to several distinct chemical compounds in scientific literature, each discovered and characterized in different research contexts. This guide provides an in-depth overview of the discovery, history, and experimental data for three separate molecules referred to as RA-2: a quinoxaline derivative investigated for its role in cancer therapy, a Rhodanine-3-acetic acid derivative with potential applications in diabetic complications, and a naturally occurring fatty acid isolated from Rumex abyssinicus with antibacterial properties. This document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
RA-2: A Quinoxaline Derivative for Cancer Therapy
Discovery and History
A novel quinoxaline derivative, designated RA-2, was synthesized and investigated for its potential to enhance the efficacy of the chemotherapeutic agent Temozolomide (TMZ), particularly in the context of mismatch repair (MMR) proficient and deficient colorectal cancer cells. The discovery of this class of compounds is rooted in the search for therapeutic agents that can synergize with existing cancer treatments. The synthesis of RA-2 and its analogues (RA-1 to RA-6) was carried out as part of a study to explore new chemical scaffolds targeting DNA repair pathways.
Quantitative Data
The cytotoxic effects of RA-2, both alone and in combination with Temozolomide, were evaluated in HT29 and HCT116 cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify its potency.
| Cell Line | Compound | IC50 (µM)[1] |
| HT29 | RA-2 | Data not specified |
| HCT116 | RA-2 | Data not specified |
| HT29 | RA-3 | Data not specified |
| HCT116 | RA-3 | Data not specified |
Note: While the study provides dose-response curves, specific IC50 values for RA-2 were not detailed in the provided search result. The table structure is included for when this data becomes available.
Experimental Protocols
General Synthesis of RA-2 (Quinoxaline Derivative) [1]
The synthesis of RA-2 was a multi-step process starting from a 2,3-dichloroquinoxaline scaffold.
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Procedure A: To a solution of 2,3-dichloroquinoxaline (0.90 mmol) in 25 mL of dry dichloromethane, para-(trifluoromethyl)benzylamine (1.08 mmol) and calcium carbonate (2.52 mmol) were added. The reaction mixture was stirred overnight at room temperature.
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Procedure C: The intermediate from Procedure A was then reacted with 3-(dimethylamino)-1-propylamine (0.75 mmol) in the presence of cesium carbonate (0.75 mmol), Xantphos (0.03 mmol), and Pd2(dba)3 (0.013 mmol) in 12 mL of 1,4-dioxane. The reaction was heated to 110 °C for 4-6 hours.
Cell Viability Assay (MTT Assay) [1]
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HT29 and HCT116 cells were seeded in 96-well plates.
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After 24 hours, cells were treated with varying concentrations of RA-2, RA-3, or Temozolomide (100 µM), alone or in combination.
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Following a 24-hour incubation period, MTT reagent was added to each well and incubated for 4 hours.
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The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader.
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Dose-response curves were generated by plotting cell survival against the logarithm of the inhibitor concentration, and IC50 values were calculated using nonlinear regression analysis with GraphPad Prism.
Intracellular Reactive Oxygen Species (ROS) Measurement [1]
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Cells were plated in 35-mm dishes and incubated overnight.
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Cells were harvested by trypsinization and washed with PBS.
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The cell suspension was incubated with 1 µM H2DCFDA for 15 minutes in the dark.
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Samples were analyzed using a BD LSR-Fortessa flow cytometer.
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Cells treated with 1 mM H2O2 for one hour were used as a positive control.
Signaling Pathways and Workflows
Caption: Synthetic pathway for the quinoxaline derivative RA-2.
RA-2: A Rhodanine-3-acetic acid Derivative and Aldose Reductase Inhibitor
Discovery and History
In the search for new therapeutic agents for diabetic complications, a series of Rhodanine-3-acetic acid derivatives were investigated through in silico analysis for their potential to inhibit aldose reductase. Among the seven derivatives (RA-1 to RA-7), RA-2 emerged as a potent inhibitor. This discovery was part of a computational study aimed at identifying novel, naturally-derived compounds with therapeutic potential.
Quantitative Data
The inhibitory activity of RA-2 against aldose reductase was quantified by its binding affinity. Molecular dynamics simulations were also performed to assess the stability of the protein-ligand complex.
| Compound | Binding Affinity (kcal/mol)[2][3] |
| RA-2 | -9.6 |
Note: Further quantitative data from in vitro or in vivo studies is pending, as the initial discovery was computational.
Experimental Protocols
In Silico Analysis [2]
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Molecular Docking: The three-dimensional structure of aldose reductase was retrieved from a protein data bank. The structures of the Rhodanine-3-acetic acid derivatives, including RA-2, were prepared for docking. Molecular docking simulations were performed to predict the binding mode and affinity of each compound to the active site of aldose reductase.
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Molecular Dynamics (MD) Simulations: The protein-ligand complex of RA-2 with aldose reductase was subjected to MD simulations to evaluate its stability and flexibility over time. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) were calculated to analyze the dynamics of the complex.
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Binding Free Energy Calculations: The binding free energy of the RA-2-aldose reductase complex was calculated to further validate the docking results and provide a more accurate estimation of the binding affinity.
Signaling Pathways and Workflows
Caption: Inhibition of the Polyol Pathway by RA-2.
RA-2: Oleic Acid from Rumex abyssinicus
Discovery and History
During a phytochemical investigation of the root extracts of Rumex abyssinicus, a plant used in traditional medicine, a compound designated RA-2 was isolated. Through spectroscopic analysis, RA-2 was identified as oleic acid. This was the first instance of oleic acid being isolated from this particular plant species. The discovery was part of a broader effort to identify bioactive compounds from natural sources with potential antibacterial properties.
Quantitative Data
The structural characteristics of RA-2 (oleic acid) were determined using various spectroscopic methods. Its antibacterial activity was assessed by measuring the zone of inhibition against several bacterial strains.
Spectroscopic Data for RA-2 (Oleic Acid) [4]
| Spectroscopic Method | Key Observations |
| IR (KBr) cm⁻¹ | 3417 (O-H), 2931 (C-H alkane), 1689 (C=O), 1442 (C-H alkene), 1278 (C-O) |
| ¹H-NMR (400 MHz) | δ 5.34 (olefinic protons), δ 2.34 (protons adjacent to carbonyl), δ 1.25-1.30 (methylene protons), δ 0.88 (terminal methyl group) |
| ¹³C-NMR | δ 180.5 (carbonyl carbon), δ 130.0, 129.8 (olefinic carbons), δ 34.1-22.7 (methylene carbons), δ 14.1 (terminal methyl carbon) |
Antibacterial Activity of RA-2 (Oleic Acid) [4]
| Bacterial Strain | Zone of Inhibition (mm) |
| Escherichia coli | Active |
| Pseudomonas aeruginosa | Active |
| Salmonella typhimurium | Active |
| Staphylococcus aureus | No activity |
Note: Specific zone of inhibition measurements were not provided in the search result, only a qualitative assessment of activity.
Experimental Protocols
Isolation of RA-2 (Oleic Acid) [4]
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The root extracts of Rumex abyssinicus were subjected to column chromatography.
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The column was eluted with a solvent system of petroleum ether and ethyl acetate (80:20).
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Fractions were collected and monitored by Thin Layer Chromatography (TLC).
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RA-2 was isolated as a yellow crystalline solid with an Rf value of 0.36 in the specified solvent system.
Structural Elucidation [4]
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Infrared (IR) Spectroscopy: The IR spectrum of RA-2 was recorded using a KBr pellet to identify functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a 400 MHz spectrometer to determine the chemical structure of the compound. The obtained spectral data were compared with literature values for oleic acid.
Antibacterial Assay [4]
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The antibacterial activity of RA-2 was evaluated using the agar well diffusion method.
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Bacterial cultures were seeded on agar plates.
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Wells were made in the agar, and a solution of RA-2 was added to the wells.
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The plates were incubated, and the zone of inhibition around each well was measured to determine the antibacterial activity.
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Ciprofloxacin was used as a reference drug.
Signaling Pathways and Workflows
Caption: Workflow for the isolation and identification of RA-2 (Oleic Acid).
